molecular formula C9H11NO3 B8679655 1-[5-(Methoxymethoxy)pyridin-2-yl]ethanone

1-[5-(Methoxymethoxy)pyridin-2-yl]ethanone

Cat. No. B8679655
M. Wt: 181.19 g/mol
InChI Key: UOXULNLXONPQDF-UHFFFAOYSA-N
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Patent
US08357707B2

Procedure details

NaH was added to a solution of 1 g (7.29 mmol) 1-(5-hydroxy-pyridin-2-yl)-ethanone (Anichem) in 15 ml DMF at 0° C. After stirring this mixture for 1 h, 0.78 ml (8.75 mmol) MOMCl was added at 0° C. Then the reaction mixture was stirred at room temperature for 2 h. The reaction mixture was poured on water and extracted 2 times with EtOAc. The combinded organic layers were washed with water and brine, dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by chromatography on silicagel (EtOAc, heptane) to yield 1.12 g of the pure title compound as an oil. LCMS (method L): tR=0.66 min, M+H=182.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.78 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][C:4]1[CH:5]=[CH:6][C:7]([C:10](=[O:12])[CH3:11])=[N:8][CH:9]=1.[CH2:13](Cl)[O:14][CH3:15]>CN(C=O)C>[CH3:13][O:14][CH2:15][O:3][C:4]1[CH:5]=[CH:6][C:7]([C:10](=[O:12])[CH3:11])=[N:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
OC=1C=CC(=NC1)C(C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.78 mL
Type
reactant
Smiles
C(OC)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring this mixture for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then the reaction mixture was stirred at room temperature for 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured on water
EXTRACTION
Type
EXTRACTION
Details
extracted 2 times with EtOAc
WASH
Type
WASH
Details
The combinded organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silicagel (EtOAc, heptane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCOC=1C=CC(=NC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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